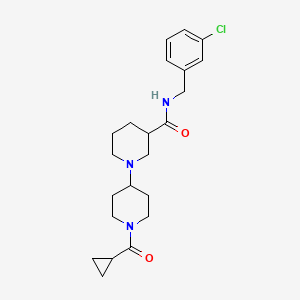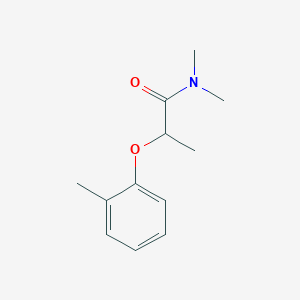![molecular formula C25H22N4O B6025659 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as PPQ and has been studied extensively due to its potential use as a therapeutic agent. PPQ has been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. In
作用機序
The exact mechanism of action of PPQ is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. PPQ has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. In addition, PPQ has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
PPQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPQ has also been found to inhibit the replication of viruses by inhibiting the activity of enzymes involved in viral replication. In addition, PPQ has been shown to have antibacterial activity by inhibiting the growth of bacteria and disrupting their cell membranes.
実験室実験の利点と制限
PPQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are some limitations to using PPQ in lab experiments. For example, it can be toxic at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on PPQ. One area of research is to further investigate its mechanism of action and how it interacts with enzymes involved in DNA replication and transcription. Another area of research is to explore its potential use as a therapeutic agent for treating viral infections, bacterial infections, and cancer. Additionally, future research could focus on developing new derivatives of PPQ with improved biological activity and reduced toxicity.
合成法
PPQ can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander reaction. The most common method for synthesizing PPQ is the Pfitzinger reaction, which involves the condensation of 4-phenylpiperazine-1-carboxylic acid with 4-pyridinecarboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction results in the formation of PPQ with a yield of approximately 70%.
科学的研究の応用
PPQ has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. PPQ has also been shown to have antibacterial activity against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, PPQ has been found to exhibit anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)20-6-2-1-3-7-20)22-18-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYURSDEJCSVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6025580.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6025586.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6025612.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4-phenylbutanamide](/img/structure/B6025631.png)



![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)
![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)